molecular formula C15H22FO6PS B2598413 Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate CAS No. 1431155-14-4

Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate

Cat. No.: B2598413
CAS No.: 1431155-14-4
M. Wt: 380.37
InChI Key: XVOFTNDTVJXVMU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is a complex organophosphorus compound with a variety of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonate group, a fluorine atom, and a phenylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diethyl phosphite with a suitable fluorinated precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of phosphonate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The fluorine atom and phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is unique due to the presence of both a fluorine atom and a phenylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable reagent in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

(5S)-5-(benzenesulfonyl)-5-diethoxyphosphoryl-5-fluoropentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FO6PS/c1-4-21-23(18,22-5-2)15(16,12-11-13(3)17)24(19,20)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOFTNDTVJXVMU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@](CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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